Ethyl 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with 2-bromopyridine-4-carboxylic acid under specific conditions to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Types of Reactions:
Substitution Reactions: The thiazole ring can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and potentially leading to new derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens and nitrating agents.
Nucleophilic Substitution: Reagents such as amines and thiols are often used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives with different biological activities .
Scientific Research Applications
Ethyl 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.
Industry: Utilized in the development of new materials, including dyes and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness: Ethyl 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole and pyridine rings, which may confer distinct biological activities and chemical properties compared to other thiazole derivatives .
Properties
Molecular Formula |
C11H9BrN2O2S |
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Molecular Weight |
313.17 g/mol |
IUPAC Name |
ethyl 2-(2-bromopyridin-4-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H9BrN2O2S/c1-2-16-11(15)8-6-17-10(14-8)7-3-4-13-9(12)5-7/h3-6H,2H2,1H3 |
InChI Key |
VXHVIYAOCXZPLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC(=NC=C2)Br |
Origin of Product |
United States |
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